1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyridine ring substituted with a tert-butyl group, a keto group, and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential antitubercular agents .
Mode of Action
It is known that compounds with a similar structure can interact with their targets to inhibit or activate certain biological processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in immune response (via sting activation) , cell cycle regulation (via CHK1 inhibition) , lipid metabolism (via ACC inhibition) , and antimicrobial activity .
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound may have potential effects on immune response, cell cycle regulation, lipid metabolism, and antimicrobial activity .
Preparation Methods
The synthesis of 1-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with similar compounds such as:
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
1-Tert-butyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-tert-butyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSRNLRTYDDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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